molecular formula C21H20N4O3S3 B11656983 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate CAS No. 315201-47-9

4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

Cat. No.: B11656983
CAS No.: 315201-47-9
M. Wt: 472.6 g/mol
InChI Key: HJLVBPRRLAADHE-HYARGMPZSA-N
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Description

The compound 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate features a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanylacetyl-hydrazonoyl-phenyl acetate moiety. This structure combines a heterocyclic thiadiazole ring (known for bioactivity) with a benzylsulfanyl group (enhancing lipophilicity) and a phenyl acetate ester (influencing solubility and metabolic stability).

Properties

CAS No.

315201-47-9

Molecular Formula

C21H20N4O3S3

Molecular Weight

472.6 g/mol

IUPAC Name

[4-[(E)-N-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C21H20N4O3S3/c1-14(17-8-10-18(11-9-17)28-15(2)26)22-23-19(27)13-30-21-25-24-20(31-21)29-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-14+

InChI Key

HJLVBPRRLAADHE-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro testing against the MDA-MB-231 breast cancer cell line indicated that certain thiadiazole derivatives exhibit higher cytotoxicity than standard treatments like cisplatin, with an IC50 value of 3.3 μM for the control .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which can be studied using electron microscopy to observe morphological changes post-treatment .

Antimicrobial Properties

Thiadiazole derivatives have been extensively researched for their antimicrobial activities:

  • Bacterial Inhibition : Compounds similar to 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives showed potent activity against Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than conventional antibiotics like ampicillin .

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives have been evaluated through various assays:

  • Free Radical Scavenging : The synthesized compounds have been tested for their ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with biological targets:

  • Target Identification : Computational studies have been employed to predict the binding affinity of 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate with specific proteins involved in cancer progression and microbial resistance . This approach aids in optimizing the compound's structure for enhanced efficacy.

Several case studies illustrate the applications of thiadiazole derivatives:

  • A study reported that a series of 5-substituted thiadiazoles exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as lead compounds in drug development .
  • Another research explored the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, suggesting their role in addressing antibiotic resistance issues in clinical settings .

Mechanism of Action

The mechanism of action of 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and benzylsulfanyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s thiadiazole core is shared with several analogs, but substituent variations significantly alter physicochemical and biological profiles:

Compound Name / Key Features Molecular Formula Substituents Key Structural Differences vs. Target Compound Evidence ID
Target Compound : 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate Not explicitly provided Benzylsulfanyl (C₆H₅CH₂S-), phenyl acetate Reference compound N/A
Triazole Analog : 4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate C₂₉H₂₉N₅O₆S 1,2,4-Triazole core, trimethoxyphenyl, phenyl substituent Triazole instead of thiadiazole; electron-rich aryl groups
Chlorobenzyl Derivative : 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide C₂₀H₁₉ClN₆OS₃ 4-Chlorobenzyl, dimethylaminophenylidene Chloro substituent (electron-withdrawing), dimethylamino group
Diethylamino-Methoxyphenyl Analog : N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide C₃₀H₃₂N₆O₂S Diethylamino, methoxyphenyl, methylphenyl Triazole core; methoxy (electron-donating) and methyl groups

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-chloro in ) enhance stability but may reduce solubility.
    • Electron-donating groups (e.g., methoxy in , trimethoxy in ) improve binding to aromatic receptors but increase metabolic susceptibility.
    • The benzylsulfanyl group in the target compound likely enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxypropyl in ).

Physicochemical Properties

  • Planarity and Hydrogen Bonding: Thiadiazole derivatives (e.g., ) exhibit planar structures stabilized by intramolecular hydrogen bonds (C–H···N), enhancing crystallinity and thermal stability. The target compound’s hydrazonoyl-phenyl acetate chain may disrupt planarity, reducing crystallinity but improving solubility.
  • The hydroxypropyl group in increases hydrophilicity compared to the target compound’s phenyl acetate, suggesting better aqueous solubility for .

Biological Activity

The compound 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of the compound involves the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine in a 1:2 ratio. The resulting compound was characterized through various spectroscopic methods including NMR and X-ray crystallography , confirming its molecular structure and purity .

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. The presence of a benzylsulfanyl group enhances the activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
5dS. aureus32
5eE. coli42

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and LoVo. The proportion of apoptotic cells increased significantly when treated with concentrations as low as 50 µM over a 48-hour period .

Cell LineApoptosis Rate (%) at 50 µM
MCF-74.65 times higher than control
LoVoSignificant increase observed

Neuroprotective Effects

Neuroprotective properties have also been attributed to these compounds. Studies utilizing maximal electroshock seizure (MES) models indicated that certain derivatives possess anticonvulsant activity comparable to standard treatments like phenytoin .

The biological activities of 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate are believed to stem from its ability to interact with various biological targets:

  • Antimicrobial Activity : The thiadiazole moiety enhances membrane permeability in bacteria.
  • Anticancer Activity : Induction of apoptosis is mediated through mitochondrial pathways and cell cycle arrest.
  • Neuroprotective Activity : Modulation of neurotransmitter levels and reduction of oxidative stress contribute to its anticonvulsant effects.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Study : A study by Gowda et al. (2020) revealed that a specific derivative exhibited a significant reduction in bacterial load in infected mice models.
  • Anticancer Study : Research conducted by Bhattacharya et al. (2019) highlighted that compounds similar to our target compound showed promising results in reducing tumor size in xenograft models.
  • Neuroprotective Study : Skrzypek et al. (2021) reported on the neuroprotective effects observed in rodent models subjected to induced seizures.

Q & A

Q. What are the common synthetic routes for preparing thiadiazole-containing compounds like 4-[(1E)-N-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions. For example, 5-amino-1,3,4-thiadiazole intermediates are synthesized from thiocarbohydrazides ().
  • Step 2: Functionalization of the thiadiazole ring. The benzylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. Sulfanyl acetyl moieties are added using acetyl chloride derivatives ().
  • Step 3: Condensation reactions to form hydrazonoyl linkages. Ethanehydrazonoyl groups are introduced by reacting hydrazides with ketones or aldehydes ().
    Key Considerations: Use anhydrous solvents (e.g., toluene or DMF) and catalysts like acetic acid for optimal yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • Elemental Analysis (CHNS): Confirms stoichiometry (e.g., C, H, N, S content) with deviations <0.4% ().
  • NMR Spectroscopy:
    • ¹H NMR: Identify hydrazonoyl protons (δ 8.5–9.5 ppm) and acetate methyl groups (δ 2.1–2.3 ppm).
    • ¹³C NMR: Thiadiazole carbons appear at δ 160–170 ppm; acetate carbonyl at δ 170–175 ppm ().
  • X-ray Crystallography: Resolves planarity of the thiadiazole ring and intramolecular hydrogen bonds (e.g., C–H···N interactions) ().
    Data Table:
TechniqueKey Peaks/ParametersPurpose
¹H NMR (DMSO-d6)δ 2.1 (s, 3H, CH₃), δ 8.7 (s, 1H)Confirms acetate and hydrazonoyl
X-rayRMS deviation: 0.149 ÅValidates planarity

Q. How is the crystal structure of such compounds validated, and what structural features are typically observed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Crystals are grown via slow evaporation (e.g., acetone solutions). Intramolecular C–H···N bonds (2.5–2.7 Å) stabilize planar thiadiazole rings ().
  • Key Features:
    • Dihedral angles between thiadiazole and phenyl groups: <10° (near-planar).
    • Layered packing via intermolecular hydrogen bonds (parallel to (0 1 1) plane) ().

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfanyl group incorporation in 1,3,4-thiadiazole derivatives?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: Electron-withdrawing groups (e.g., sulfonamides) activate the thiadiazole C-2 position for sulfanyl substitution ().
  • Steric Effects: Bulky substituents (e.g., benzylsulfanyl) favor C-5 substitution due to reduced steric hindrance ().
    Experimental Design:
  • Compare reaction kinetics using substituents of varying electronic/steric profiles.
  • Monitor intermediates via LC-MS to track regioselectivity.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Target Selection: Prioritize enzymes (e.g., acetylcholinesterase) or receptors where thiadiazoles show affinity ().
  • Modifications:
    • Vary substituents on the phenyl acetate (e.g., electron-withdrawing groups).
    • Replace benzylsulfanyl with alkyl/aryl thiols.
  • Assays:
    • In vitro: Enzyme inhibition assays (IC₅₀ determination).
    • In silico: Docking studies (e.g., AutoDock Vina) to predict binding modes ().

Q. How should researchers address contradictions in spectral or crystallographic data for structurally similar compounds?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis and characterization under standardized conditions (e.g., solvent purity, temperature).
  • Cross-Validation:
    • Compare NMR data with DFT-calculated chemical shifts.
    • Reanalyze X-ray data for overlooked symmetry (e.g., twinning in crystals) ().
      Case Example: Discrepancies in dihedral angles may arise from solvent polarity during crystallization. Test multiple solvents (e.g., acetone vs. ethanol).

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